molecular formula C19H22N2S B11617131 1-Benzyl-1-(2-phenylethyl)-3-prop-2-en-1-ylthiourea

1-Benzyl-1-(2-phenylethyl)-3-prop-2-en-1-ylthiourea

Katalognummer: B11617131
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: YRAHINLGRIIDSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA is an organic compound that belongs to the thiourea class. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA typically involves the reaction of benzyl isothiocyanate with an appropriate amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

[ \text{Benzyl isothiocyanate} + \text{Amine} \rightarrow \text{1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA} ]

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA would depend on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The thiourea group is known to form strong hydrogen bonds, which can be crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen.

    Benzylthiourea: A compound with a benzyl group attached to the nitrogen.

Uniqueness

1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA is unique due to its combination of benzyl, phenylethyl, and prop-2-en-1-yl groups, which may confer distinct chemical and biological properties compared to simpler thiourea derivatives.

Eigenschaften

Molekularformel

C19H22N2S

Molekulargewicht

310.5 g/mol

IUPAC-Name

1-benzyl-1-(2-phenylethyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C19H22N2S/c1-2-14-20-19(22)21(16-18-11-7-4-8-12-18)15-13-17-9-5-3-6-10-17/h2-12H,1,13-16H2,(H,20,22)

InChI-Schlüssel

YRAHINLGRIIDSH-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=S)N(CCC1=CC=CC=C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.